2-(2-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
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Overview
Description
2-(2-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-A]pyrazine core with a fluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(fluorophenyl)isocyanate with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine . This reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
2-(2-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a therapeutic agent due to its biological activities.
Biology: It is used in studies related to cellular processes and molecular interactions.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds like piperazine and its derivatives share structural similarities and are known for their diverse biological activities.
Triazolo-Pyrazine Derivatives: These compounds also feature a pyrazine core and are studied for their antimicrobial and therapeutic properties.
Uniqueness
2-(2-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine stands out due to the presence of the fluorophenyl group, which can enhance its biological activity and specificity. This unique structural feature may contribute to its potential as a therapeutic agent and its versatility in various chemical reactions.
Properties
Molecular Formula |
C12H12FN3 |
---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C12H12FN3/c13-11-4-2-1-3-10(11)12-7-9-8-14-5-6-16(9)15-12/h1-4,7,14H,5-6,8H2 |
InChI Key |
KPVKUVYMDNAFLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC(=N2)C3=CC=CC=C3F)CN1 |
Origin of Product |
United States |
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